molecular formula C6H5Cl2NO B2952982 2,5-Dichloro-1-methylpyridin-4(1H)-one CAS No. 1449008-17-6

2,5-Dichloro-1-methylpyridin-4(1H)-one

Cat. No.: B2952982
CAS No.: 1449008-17-6
M. Wt: 178.01
InChI Key: ADFFJPJHMUFPRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dichloro-1-methylpyridin-4(1H)-one is a useful research compound. Its molecular formula is C6H5Cl2NO and its molecular weight is 178.01. The purity is usually 95%.
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Scientific Research Applications

Photophysical Effects in Ortho-Metalated Complexes

Research on metal-carbon σ bonds in ortho-metalated complexes of iridium(III) and rhodium(III) involving similar pyridine derivatives has demonstrated unique photophysical effects. These include changes in absorption spectra and luminescence properties due to metal-to-ligand charge-transfer transitions. Such studies highlight the potential of pyridine derivatives in the development of luminescent materials and in understanding the role of ligand architecture in modulating electronic properties of metal complexes (Sprouse et al., 1984).

Structural Insights from Crystallography

The crystal structure analysis of 4-Methylpyridinium 2-carboxy-4,5-dichlorobenzoate monohydrate provides insights into hydrogen bonding and molecular assembly. This research underscores the utility of pyridine derivatives in supramolecular chemistry, particularly in designing materials with specific molecular recognition and assembly characteristics (Smith & Wermuth, 2010).

Photochemical Dimerization

The study of photochemical dimerization of 2-aminopyridines and 2-pyridones highlights the reactivity of pyridine derivatives under UV irradiation, forming complex dimeric structures. This has implications for understanding the photoreactivity of pyridine derivatives and designing photo-responsive materials (Taylor & Kan, 1963).

HIV-1 Reverse Transcriptase Inhibition

In medicinal chemistry, derivatives of 3-aminopyridin-2(1H)-one, a compound structurally related to 2,5-Dichloro-1-methylpyridin-4(1H)-one, have been synthesized and evaluated as potent and selective inhibitors of HIV-1 reverse transcriptase. This highlights the potential application of pyridine derivatives in developing antiviral drugs (Saari et al., 1992).

Hydrogen Bonding in Chlorophenols Complexes

The study of chemical shifts in hydrogen-bonded complexes of chlorophenols with amine elucidates the role of hydrogen bonding in molecular recognition and stability, relevant to designing sensors and catalysts (Honda, 2013).

Catalytic Alkylation of Diketones

Research on Rh-catalyzed intermolecular C-alkylation of cyclic 1,2-diketones using olefins, with aminopyridine as a directing group, showcases the catalytic applications of pyridine derivatives in organic synthesis, providing an efficient method for synthesizing complex molecules (Wang, Reinus, & Dong, 2012).

Properties

IUPAC Name

2,5-dichloro-1-methylpyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c1-9-3-4(7)5(10)2-6(9)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFFJPJHMUFPRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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